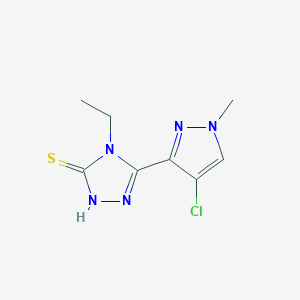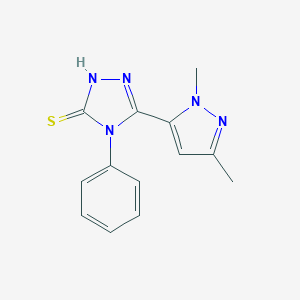![molecular formula C26H20ClN3O3S B455158 (E)-5-(4-chlorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 512811-69-7](/img/structure/B455158.png)
(E)-5-(4-chlorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(4-chlorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 490g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Thiazolo[3,2-a]pyrimidine derivatives are synthesized through various chemical reactions involving thiourea, different aromatic aldehydes, and cyclocondensation processes. The structural elucidation of these compounds is achieved through IR, 1H-NMR, and Mass spectral studies, confirming their complex molecular frameworks. For instance, the synthesis of some new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives and their subsequent transformation into thiazolo[3,2-a]pyrimidine derivatives demonstrates the chemical versatility and the detailed structural analysis of such compounds (Akbari et al., 2008).
Biological Activities
The biological activity assessment of thiazolo[3,2-a]pyrimidine derivatives has shown significant antimicrobial effects against various bacterial and fungal strains. This indicates their potential as lead compounds in the development of new antimicrobial agents. Some of these compounds exhibited notable inhibition on bacterial and fungal growth, comparing favorably with standard drugs (Akbari et al., 2008), (Gein et al., 2015).
In addition to antimicrobial activity, certain thiazolopyrimidine derivatives have been evaluated for their antinociceptive and anti-inflammatory properties. The synthesis and pharmacological evaluation of these derivatives reveal significant activities, indicating their therapeutic potential in pain and inflammation management without causing severe side effects (Selvam et al., 2012).
Structural Modifications and Molecular Aggregation
Research into the structural modifications of thiazolo[3,2-a]pyrimidines and their impact on supramolecular aggregation has provided insights into their conformational features. By varying substituents at different positions, researchers have observed significant differences in the intermolecular interaction patterns, which could influence the biological activity and solubility of these compounds (Nagarajaiah & Begum, 2014).
properties
IUPAC Name |
(2E)-5-(4-chlorophenyl)-2-(furan-3-ylmethylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-15-5-3-4-6-20(15)29-24(31)22-16(2)28-26-30(23(22)18-7-9-19(27)10-8-18)25(32)21(34-26)13-17-11-12-33-14-17/h3-14,23H,1-2H3,(H,29,31)/b21-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRDNYNLKRYDIY-FYJGNVAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)C(=CC5=COC=C5)S3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)/C(=C\C5=COC=C5)/S3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B455078.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B455079.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-[(3-bromophenoxy)methyl]benzamide](/img/structure/B455082.png)
![2-Amino-4-{4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B455084.png)

![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B455086.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B455092.png)
![ethyl 5-(4-chlorophenyl)-2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455093.png)

![3-[(4-chlorophenoxy)methyl]-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B455096.png)
![2-{[4-(4-chlorophenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B455097.png)
